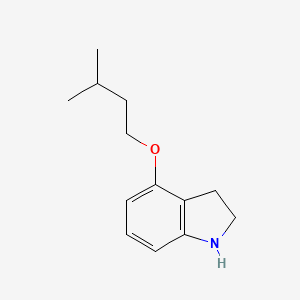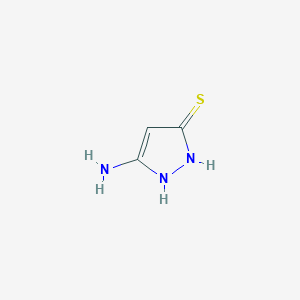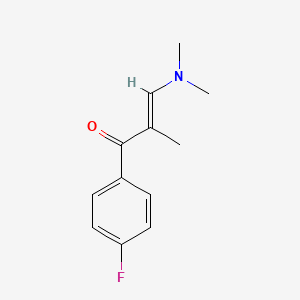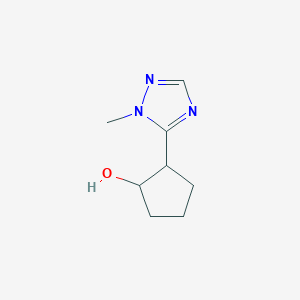
3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid is a complex organic compound that features a boron atom bonded to a benzoic acid derivative This compound is of interest due to its unique structure, which combines boronic acid functionality with a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3-hydroxybenzoic acid, which can be synthesized from benzoic acid through sulfonation, alkali melting, and hydrolysis . . The final step is the attachment of the hydroxypropoxy group, which can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is also crucial.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxypropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its boronic acid functionality makes it a potential candidate for enzyme inhibition studies.
Medicine: It is explored for its potential use in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid involves its interaction with molecular targets through its boronic acid and hydroxybenzoic acid moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition. The hydroxybenzoic acid part can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzoic acid: A simpler compound that lacks the boronic acid and hydroxypropoxy groups.
4-Hydroxybenzoic acid: Similar to 3-hydroxybenzoic acid but with the hydroxy group in a different position.
3,5-Dihydroxybenzoic acid: Contains two hydroxy groups on the benzene ring.
Uniqueness
3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid is unique due to the presence of both boronic acid and hydroxypropoxy groups, which confer distinct chemical properties and potential applications. Its ability to form reversible covalent bonds and participate in various non-covalent interactions makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H13BO5 |
|---|---|
Molecular Weight |
224.02 g/mol |
IUPAC Name |
3-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid |
InChI |
InChI=1S/C10H13BO5/c12-5-2-6-16-11(15)9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12,15H,2,5-6H2,(H,13,14) |
InChI Key |
BREWKHSAJFWGPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)O)(O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol](/img/structure/B13341855.png)
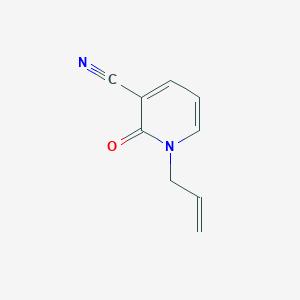
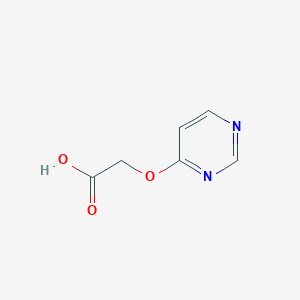



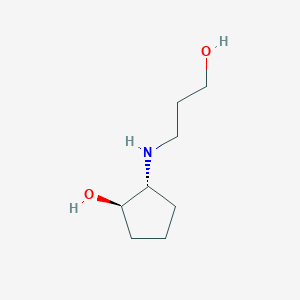
![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
![5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid](/img/structure/B13341902.png)
